Luffasterol C
Description
Luffasterol C is a 9,11-secosterol isolated from marine sponges, notably Luffariella species and Spongia matamata. Its core structure consists of a 3β-acetoxy-5α,6α-epoxy-9-oxo-9,11-secocholest-7-en-11-al ring system linked to distinct side chains . This compound belongs to a class of oxygenated sterols with modified steroid skeletons resulting from oxidative cleavage at the C9–C11 bond, a hallmark of 9,11-secosterols. Luffasterol C and its analogs (e.g., luffasterols A and B) are of pharmacological interest due to their cytotoxic and anti-inflammatory properties, though their bioactivity profiles vary significantly with structural modifications .
Propriétés
Formule moléculaire |
C29H42O5 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
[(1aS,4aS,7S,8aR)-4a-methyl-3-[(1R,2R,3R)-2-methyl-3-[(E,2R)-6-methylhept-3-en-2-yl]-2-(2-oxoethyl)cyclopentyl]-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate |
InChI |
InChI=1S/C29H42O5/c1-18(2)8-7-9-19(3)23-10-11-24(27(23,5)14-15-30)22-16-25-29(34-25)17-21(33-20(4)31)12-13-28(29,6)26(22)32/h7,9,15-16,18-19,21,23-25H,8,10-14,17H2,1-6H3/b9-7+/t19-,21+,23-,24+,25+,27-,28-,29+/m1/s1 |
Clé InChI |
MOTBFRCTSPJREK-GTLDYGRBSA-N |
SMILES isomérique |
C[C@H](/C=C/CC(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C |
SMILES canonique |
CC(C)CC=CC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C |
Synonymes |
luffasterol C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Luffasterol C is distinguished from related secosterols by its 3β-acetoxy group , 5α,6α-epoxide , and 9-oxo moiety (Table 1). Key comparisons include:
- Luffasterol A : Shares the same core ring system but differs in side-chain hydroxylation and the absence of a 5α,6α-epoxide. The 3β-acetoxy group is retained, but its cytotoxicity is reduced compared to Luffasterol C .
- 3-Deacetyl Luffasterol A (Compound 183) : Lacks the 3β-acetoxy group, resulting in diminished bioactivity, suggesting the acetoxy moiety enhances membrane permeability or target binding .
- Euryspongiols A1–A5 : Feature a similar 9,11-secosterol backbone but with variable side-chain substituents (e.g., hydroxyl or methyl groups) that alter hydrophobicity and cytotoxic potency .
Side-Chain Modifications
The bioactivity of Luffasterol C is highly dependent on its C-11 aldehyde and C-17 side chain :
- Compound 258 : Isolated from Spongia matamata, this analog replaces the C-11 aldehyde with a hydroxyl group, reducing reactivity and altering cytotoxicity .
- Compounds 259 and 260 : Derivatives of Luffasterol B with modified side chains (e.g., exomethylene groups replacing methyl or proton signals). These exhibit enhanced cytotoxicity (IC₅₀ = 1 μg/mL against P-388, A-549, HT-29, and MEL-28 tumor lines) compared to Luffasterol C, likely due to improved interaction with cellular targets .
Data Tables
Table 1: Structural and Bioactive Comparison of Luffasterol C and Analogs
Research Implications
The structural nuances of Luffasterol C and its analogs underscore the importance of oxidative modifications and side-chain engineering in modulating bioactivity. For instance, the 5α,6α-epoxide in Luffasterol C may enhance stability compared to dihydroxy analogs like Compound 257, while the 3β-acetoxy group likely improves bioavailability .
Q & A
Advanced Question
- Dosing Routes: Compare oral vs. intraperitoneal administration for bioavailability.
- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites.
- Toxicology: Conduct acute/chronic toxicity assays in rodent models, adhering to ARRIVE guidelines .
Data Reporting: Include plasma concentration-time curves, clearance rates, and tissue distribution profiles.
What strategies mitigate challenges in synthesizing Luffasterol C derivatives for structure-activity relationship (SAR) studies?
Advanced Question
- Stereochemical Control: Use chiral catalysts or enzymatic resolution for stereoisomers.
- Functional Group Modifications: Prioritize positions with high predicted bioactivity (e.g., C-3 hydroxyl group).
- Analytical Validation: Confirm derivative identity via HRMS and NOESY for spatial configuration .
Case Example: Semi-synthesis from a sterol precursor to preserve the core scaffold while introducing alkyl groups at C-17.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
